[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate
Description
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5/c21-16-4-2-1-3-13(16)10-20(23)26-12-15-11-18(27-22-15)14-5-6-17-19(9-14)25-8-7-24-17/h1-6,9,11H,7-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTNUJNEJGIJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzo[dioxin] intermediate, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves esterification to attach the chlorophenyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and isoxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analog 1: {[5-(4-Chlorophenyl)-1,2-Oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine Hydrochloride
Key Differences :
- Substituent Position : The oxazole ring is substituted with a 4-chlorophenyl group instead of 2,3-dihydro-1,4-benzodioxin.
- Functional Group : The methyl group is linked to an amine substituted with cyclohexenyl, contrasting with the 2-(2-chlorophenyl)acetate ester in the target compound.
Implications : - The amine-cyclohexenyl moiety introduces basicity and conformational flexibility, which could enhance solubility compared to the ester group .
Structural Analog 2: 4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-(2-Furyl)-4H-1,2,4-Triazole-3-Thiol
Key Differences :
- Heterocycle : A 1,2,4-triazole replaces the 1,2-oxazole core.
- Substituents : A 2-furyl group and thiol (-SH) are present, unlike the methyl ester and 2-chlorophenyl groups.
Implications : - The furyl group introduces additional aromaticity and electron-rich regions, which may influence redox properties .
Structural Analog 3: 1-(1-{1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1H-1,2,3,4-Tetrazol-5-ylMethyl}Piperidin-4-yl)-2,3-Dihydro-1H-1,3-Benzodiazol-2-One
Key Differences :
- Heterocycle: A tetrazole ring replaces the oxazole, with a thiophene and piperidine-linked benzodiazinone. Implications:
- The tetrazole’s high nitrogen content increases polarity and metabolic stability compared to oxazole.
Data Table: Structural and Functional Comparison
| Compound Name | Core Heterocycle | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | 1,2-Oxazole | 2,3-Dihydro-1,4-benzodioxin, 2-chlorophenyl | Ester | Drug intermediates |
| {[5-(4-Chlorophenyl)-1,2-Oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine Hydrochloride | 1,2-Oxazole | 4-Chlorophenyl, cyclohexenyl-methylamine | Amine, Hydrochloride | Bioactive scaffolds |
| 4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-(2-Furyl)-4H-1,2,4-Triazole-3-Thiol | 1,2,4-Triazole | 2-Furyl, benzodioxin | Thiol | Antioxidant candidates |
| 1-(1-{1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1H-Tetrazol-5-ylMethyl}Piperidin-4-yl)-... | Tetrazole | Thiophene, benzodiazinone | Tetrazole, Piperidine | CNS therapeutics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with constructing the benzodioxin-oxazole core via cyclization, followed by esterification with 2-(2-chlorophenyl)acetic acid. Analogous benzoxazole syntheses require refluxing with aryl acids for 15 hours .
- Critical parameters :
- Temperature : Maintain 80–110°C (reflux) to minimize side reactions .
- Solvent : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography followed by recrystallization to achieve >95% purity .
- Characterization : Confirm structure via ¹H/¹³C NMR (benzodioxin and chlorophenyl peaks) and HRMS for molecular weight validation .
Q. How should researchers ensure compound purity and structural fidelity for reproducible biological testing?
- Methodology :
- Analytical techniques :
| Technique | Purpose | Key Metrics |
|---|---|---|
| NMR | Verify proton/carbon environments | Benzodioxin δ 4.3–4.5 ppm |
| HRMS | Confirm molecular formula (C₂₀H₁₅ClNO₅) | Isotopic Cl patterns |
| HPLC | Assess purity (>95%) | Retention time consistency |
- Standardization : Use internal standards (e.g., deuterated analogs) for quantitative NMR and spike controls in HPLC .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported bioactivity (e.g., antioxidant vs. cytotoxic effects)?
- Methodology :
- Dose-response profiling : Test concentrations from 0.1–100 µM to identify biphasic effects (e.g., hormesis) .
- Pathway-specific assays :
- Antioxidant activity : Measure Nrf2 activation and glutathione levels in HepG2 cells .
- Cytotoxicity : Quantify caspase-3/7 activity and mitochondrial membrane potential .
- Data normalization : Use vehicle controls and normalize to cell viability (MTT assay) to isolate compound-specific effects .
Q. What strategies are effective for studying environmental fate and ecological risks of this compound?
- Methodology :
- Environmental partitioning :
| Compartment | Metrics | Method |
|---|---|---|
| Water | Hydrolysis half-life | LC-MS at pH 7.4/9.0 |
| Soil | Adsorption coefficient | Batch equilibrium |
- Microcosm studies : Incubate compound in soil/water systems for 60 days, tracking degradation products via GC-MS/MS .
- Ecotoxicity : Use Daphnia magna (OECD TG 202) to assess acute toxicity and NOEC (No Observed Effect Concentration) .
Q. How can regioselectivity challenges in synthesizing analogous heterocycles be resolved?
- Methodology :
- Catalytic optimization : Screen Pd(PPh₃)₄ or CuI for cross-coupling efficiency in oxazole formation .
- Computational modeling : Apply DFT calculations to predict reactive sites and transition states, guiding solvent choice (e.g., THF for steric control) .
- DoE (Design of Experiments) : Use fractional factorial designs to optimize molar ratios and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
